![molecular formula C22H25N5O2S2 B6584118 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1189678-78-1](/img/structure/B6584118.png)
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and pyrazine rings, the introduction of the methoxyphenyl group, and the coupling of these rings with the sulfanyl-acetamide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The piperazine and pyrazine rings, for example, might undergo reactions with electrophiles or nucleophiles, while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Alpha1-Adrenergic Receptors (α1-ARs)
Adrenergic receptors, particularly α1-ARs, play a crucial role in various physiological processes. Activation or blockade of these receptors is a major therapeutic approach for treating several disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Mechanism of Action
α1-ARs are G protein-coupled receptors (GPCRs) that mediate the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. They respond to endogenous neurotransmitters such as noradrenaline and epinephrine .
Ligands and Compounds
The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and its 5-substituted derivatives have been studied as potential α1-AR antagonists. These compounds exhibit α1-adrenergic affinity, with binding affinities ranging from 22 nM to 250 nM. In silico docking, molecular dynamics simulations, and pharmacokinetic analyses identified promising lead compounds for further investigation .
Promising Lead Compounds: Six compounds stand out for their acceptable pharmacokinetic profiles and potential as α1-AR antagonists:
Synthesis of Doxazosin
Doxazosin, a clinically used α1-AR antagonist, can be synthesized from 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone . While the synthesis may involve multiple steps, exploring more efficient routes could enhance its accessibility .
Formal Anti-Markovnikov Alkene Hydromethylation
Catalytic protodeboronation of alkyl boronic esters, combined with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation represents a valuable yet previously unknown process .
Safety And Hazards
Future Directions
Future research on this compound could involve further studies of its synthesis, structure, reactivity, mechanism of action, and biological activity. This could lead to the development of new methods for its synthesis, new insights into its reactivity, and new applications in medicine or other fields .
properties
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S2/c1-29-18-6-4-17(5-7-18)26-10-12-27(13-11-26)21-22(24-9-8-23-21)31-16-20(28)25-15-19-3-2-14-30-19/h2-9,14H,10-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZKNWRZXIMTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.